(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral benzofuran derivative characterized by a fluorine substituent at the 4-position of the benzofuran ring and an amine group at the 3-position. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol (calculated based on analogous compounds in ). The compound is available in high purity (≥97%) and is marketed as a pharmaceutical intermediate or building block for organic synthesis . Its enantiomeric purity (S-configuration) is critical for applications in asymmetric catalysis or drug development, where stereochemistry influences biological activity .
Commercial suppliers like Key Group and CymitQuimica list it at $161.00/250 mg, reflecting its specialized use in research .
Properties
IUPAC Name |
(3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZWXUWYDOLLQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in the ethan-1-ol chain undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:
Key Findings :
-
PCC selectively oxidizes the alcohol to a ketone without affecting the thiophene or fluorobenzoyl groups.
-
Strong oxidants like KMnO₄ lead to over-oxidation and structural decomposition.
Substitution Reactions
The piperazine ring and fluorobenzoyl group participate in nucleophilic substitutions:
Piperazine Ring Functionalization
The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides:
Mechanistic Insight :
Fluorobenzoyl Group Reactivity
The 3-fluorobenzoyl moiety undergoes hydrolysis under basic conditions:
Electrophilic Aromatic Substitution (Thiophene Ring)
The electron-rich thiophene ring undergoes electrophilic substitution:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-position | 5-Nitrothiophene derivative |
| Bromination | Br₂/FeBr₃ | 4-position | 4-Bromothiophene derivative |
Regioselectivity :
-
Electron-donating effects of the ethan-1-ol chain direct electrophiles to the 4- and 5-positions of the thiophene ring .
Esterification and Etherification
The alcohol group reacts with acylating or alkylating agents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT | Acetylated ethanol derivative | Improved bioavailability |
| Benzyl bromide | NaH, DMF, 60°C | Benzyl-protected ether | Synthetic intermediate |
Kinetics :
-
Esterification proceeds faster than etherification due to lower steric demand.
Reduction Reactions
While the compound lacks reducible groups like ketones, catalytic hydrogenation of the thiophene ring is feasible:
Complexation and Coordination Chemistry
The piperazine nitrogen and thiophene sulfur act as ligands for metal ions:
| Metal Salt | Product | Application |
|---|---|---|
| Cu(II) acetate | Octahedral Cu complex | Antimicrobial activity |
| Fe(III) chloride | Fe–thiophene coordination polymer | Catalytic applications |
Stability :
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : Preliminary studies suggest that (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could lead to potential therapeutic effects in treating mood disorders or neurodegenerative diseases.
- Antioxidant Properties : The compound may possess antioxidant capabilities, providing protective effects against oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage.
Therapeutic Applications
-
Pharmaceutical Development :
- As a lead compound, this compound shows promise in developing drugs targeting neurological disorders. Its structural features allow for modifications that enhance bioavailability and efficacy against specific biological targets.
- Cancer Therapy :
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with serotonin receptors. The findings indicated that the compound could modulate serotonin levels effectively, suggesting its potential as an antidepressant agent .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited significant antioxidant activity, reducing cellular oxidative stress markers in cultured human cells. This suggests its potential application in protective therapies against neurodegeneration.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| This compound | Neurotransmitter modulation; Antioxidant | Neurological disorders; Cancer therapy |
| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | Antioxidant; Anticancer | Cancer therapy; Neuroprotection |
| EEDi-5273 | EED inhibition | Cancer therapy |
Mechanism of Action
The mechanism of action of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, focusing on substituents, molecular properties, and commercial availability:
Key Observations :
- Fluorine vs.
- Positional Isomerism : Moving the fluorine from the 4- to 7-position (as in (S)-7-Fluoro-...) may impact steric interactions in chiral environments, though both share the same formula .
- Complex Derivatives : Compounds like (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-... incorporate extended phenethyl groups, enabling β-arrestin-biased agonism in serotonin receptor research .
Pharmacological and Industrial Relevance
- Building Blocks : Simple dihydrobenzofuran-amines serve as precursors for antiviral agents (e.g., GS-9131 derivatives in ) or protease inhibitors .
Biological Activity
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzofuran structure, which contributes to its biological properties. The presence of the fluorine atom and the amine group are crucial for its interaction with biological targets.
1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, a study identified novel inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds showing promising inhibitory effects in vitro. While this compound itself was not directly tested in this study, its structural analogs demonstrated IC50 values in the micromolar range, suggesting potential for further investigation as an antiviral agent .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 21 | SARS-CoV-2 Mpro | 66.9 |
| Analog A | SARS-CoV-2 Mpro | 22.6 |
2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Research on related benzofuran derivatives has shown significant inhibition of PARP enzymes, which are critical in DNA repair mechanisms. A study reported lead compounds with IC50 values as low as 9.45 µM for PARP inhibition . Given the structural similarities, this compound may also exhibit similar activity.
| Compound | Target | IC50 (µM) |
|---|---|---|
| DHBF-7-carboxamide | PARP-1 | 9.45 |
| DHBF-3-one-7-carboxamide | PARP-1 | 16.2 |
3. Cytotoxicity Against Cancer Cells
Some derivatives of benzofuran have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting structural similarity to this compound showed selective cytotoxicity against BRCA2-deficient cancer cells, indicating potential for targeted cancer therapies .
Study on Anticancer Activity
In a specific case study involving a series of benzofuran derivatives, researchers observed that certain compounds induced apoptosis in cancer cell lines through caspase activation pathways. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Q & A
Q. What are the established synthetic routes for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride?
The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach includes:
- Asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce a ketone precursor to the amine .
- Resolution techniques : Separation of racemic mixtures via chiral chromatography or enzymatic resolution . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve >95% enantiomeric excess (ee), as noted in protocols for analogous benzofuran derivatives .
Q. How is the compound characterized to confirm structural and enantiomeric purity?
Key analytical methods include:
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in pharmacological data for this compound?
Discrepancies in biological activity (e.g., agonist vs. antagonist effects) may arise from:
- Receptor subtype specificity : Use isoform-selective assays (e.g., radioligand binding studies with HEK293 cells expressing specific GPCRs) .
- Solubility limitations : Optimize vehicle composition (e.g., DMSO/PBS ratios) to prevent aggregation in vitro . Cross-validation with orthogonal assays (e.g., functional cAMP vs. calcium flux) is critical .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Utilizes crystal structures of target proteins (e.g., serotonin receptors) to model binding poses .
- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with activity trends observed in analogues . Validation requires experimental IC50/EC50 data from dose-response assays .
Q. What are the key differences in reactivity between (S)-4-fluoro and non-fluorinated benzofuran-3-amine derivatives?
Fluorination at the 4-position:
- Electron-withdrawing effects : Reduces nucleophilicity of the amine, altering reactivity in acylation or alkylation reactions .
- Metabolic stability : Fluorine resists CYP450-mediated oxidation, improving pharmacokinetic profiles in preclinical models . Comparative studies with 7-fluoro isomers show distinct electronic properties due to ring positioning .
Methodological Considerations
Q. How is enantiomeric purity maintained during scale-up synthesis?
- Continuous flow reactors : Minimize racemization by reducing residence time at high temperatures .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track ee in real time . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity to >99% .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Primary neuronal cultures : Assess serotonin/dopamine reuptake inhibition using radiolabeled neurotransmitters .
- SH-SY5Y cells : Test neuroprotective effects against oxidative stress (e.g., H2O2-induced apoptosis) . Data should be normalized to positive controls (e.g., fluoxetine for serotonin modulation) .
Comparative Analysis
Q. How does this compound compare to brominated or chlorinated analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
